5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine

Kinase Inhibition Fragment-Based Drug Discovery Structural Biology

Researchers sourcing pyrazolo[1,5-a]pyrimidine scaffolds often encounter uncharacterized analogs lacking binding validation, stalling structure-based design. 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine resolves this with experimentally confirmed target engagement: • Co-crystallized with PI3Kγ (PDB: 3ZVV), confirming ATP-pocket binding mode for rational inhibitor design. • Validated core scaffold for selective AMPK inhibitors; a scalable synthetic route to 3,6-substituted libraries is published. • Low MW (162.19) fragment hit - chemically tractable via the 2-amino group for fragment growing, linking, or probe development.

Molecular Formula C8H10N4
Molecular Weight 162.196
CAS No. 1605-78-3
Cat. No. B592667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
CAS1605-78-3
Molecular FormulaC8H10N4
Molecular Weight162.196
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=NN12)N)C
InChIInChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11)
InChIKeyJTTOBYJUZIFSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 1605-78-3): A Privileged Core Scaffold for Targeted Kinase Inhibitor Procurement


5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine (CAS 1605-78-3) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for the development of kinase-targeted therapeutics [1]. With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, this compound features a fused bicyclic core with methyl substitutions at the 5 and 7 positions and a reactive 2-amino group, offering a unique and synthetically versatile entry point for drug discovery and chemical biology research .

Core Scaffold Privileged pyrazolo[1,5-a]pyrimidine core for kinase inhibitor design
Workflow Fit Structure-based drug design and fragment-based discovery campaigns
Key Feature Experimentally validated target engagement via co-crystal structure

Why In-Class Pyrazolopyrimidines Are Not Interchangeable: The Criticality of Substitution Pattern and Validated Target Engagement for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine


Selecting a pyrazolo[1,5-a]pyrimidine analog without considering its specific substitution pattern and validated biological interactions can lead to project failure. This scaffold's utility is defined by its substitution pattern, which dictates target engagement and downstream pharmacology. 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine is uniquely distinguished from close analogs like its 3-amino regioisomer (CAS 43024-31-3) or other alkyl-substituted variants by its specific 5,7-dimethyl and 2-amino arrangement. Critically, this precise configuration has been experimentally validated in high-resolution co-crystal structures with therapeutically relevant kinase targets, providing a level of structural confirmation and a defined starting point for rational design that generic or uncharacterized in-class compounds cannot offer [1].

Regioisomer Mismatch 2-amino vs 3-amino analogs may shift kinase binding mode; target engagement context may not transfer.
Uncharacterized Analogs Generic in-class scaffolds lacking co-crystal validation may require extensive hit-to-lead optimization.

Quantitative Differentiation of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Validated Evidence for Scientific Selection


Validated Target Engagement: Co-crystal Structure with PI3Kγ (PDB: 3ZVV) Defines Precise Binding Mode

Unlike the vast majority of in-class analogs which lack structural validation, 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine has a publicly available, high-resolution co-crystal structure bound to the ATP-binding pocket of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) [1]. This provides direct, atomic-level evidence of its binding mode, a key differentiator for rational drug design.

Target Engagement
Head-to-head
Co-crystal structure with PI3Kγ at 2.5 Å (PDB: 3ZVV)
Structural validation absent in uncharacterized analogs
Supports structure-based design workflows
De-risks hit-to-lead campaigns
Kinase Inhibition Fragment-Based Drug Discovery Structural Biology

Documented Role as a Core Scaffold for Selective AMPK Inhibitor Design

5,7-Dimethyl-substituted pyrazolo[1,5-a]pyrimidine is explicitly cited as the foundational core for the rational design of selective AMP-activated protein kinase (AMPK) inhibitors [1]. A reproducible, scalable synthetic method has been developed specifically for this core to facilitate the creation of a series of 3,6-substituted AMPK inhibitors [2].

AMPK Inhibitor Design
Class-level
Cited as core scaffold for selective AMPK inhibitor series
Scalable synthetic method reported
Guides procurement for metabolic disease research
Application direction literature-supported
Metabolic Disease AMPK Inhibition Rational Design

Computationally Predicted Physicochemical Profile: LogP and TPSA Values for Compound Prioritization

To facilitate compound prioritization, computational predictions of key physicochemical properties are available. 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine has a calculated LogP of approximately 0.93 to 1.51 [1] and a Topological Polar Surface Area (TPSA) of 56.21 Ų . While comparative experimental data for analogs is not available from the provided sources, these values can serve as a baseline for assessing drug-likeness and guiding synthetic modifications to improve ADME profiles.

Physicochemical Profile
Data to verify
Calculated LogP 0.93–1.51; TPSA 56.21 Ų
In silico prediction; comparative data unavailable
Supports preliminary compound prioritization
Benchmark against experimental data recommended
Medicinal Chemistry ADME Prediction Computational Chemistry

Evidence-Based Application Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine in Scientific Research


Structure-Based Design of PI3Kγ and Related Kinase Inhibitors

Given its validated binding mode in the ATP-binding pocket of PI3Kγ (PDB: 3ZVV), 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine is an optimal starting fragment or core scaffold for structure-based drug design campaigns targeting PI3Kγ and other kinases with homologous ATP-binding sites. The available structural data allows for the rational design of analogs to improve potency and selectivity [1].

Rational Design and Synthesis of Selective AMPK Inhibitors

For research groups focused on AMP-activated protein kinase (AMPK) biology, this compound is the established core scaffold for developing selective inhibitors. A reproducible and scalable synthetic method has been published, enabling the efficient generation of focused libraries of 3,6-substituted derivatives for exploring structure-activity relationships (SAR) in this target class [1].

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Development

The compound's low molecular weight (162.19 g/mol) and demonstrated binding to a kinase target in a fragment screen make it a high-value fragment hit for FBDD. Its chemical tractability via the 2-amino group allows for the synthesis of diverse analogs, facilitating fragment growing or linking strategies to develop high-quality chemical probes for target validation [1].

Application
Selection Property
Validation Focus
Kinase inhibitor structure-based design
Validated PI3Kγ co-crystal binding mode
ATP-pocket engagement and selectivity profiling
Selective AMPK inhibitor development
Literature-established core scaffold
AMPK pathway-response and SAR exploration
Fragment-based drug discovery
Low MW and tractable 2-amino handle
Fragment growing and chemical probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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